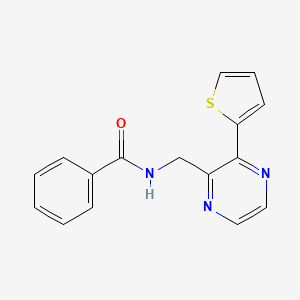
N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide, also known as TPBM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. TPBM has been studied for its ability to act as a therapeutic agent in treating cancer, neurological disorders, and inflammation. In
Wissenschaftliche Forschungsanwendungen
Anti-tubercular Agent Application
Scientific Field
Pharmacology and Medicinal Chemistry
Application Summary
“N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide” and its derivatives have been explored for their potential as anti-tubercular agents. These compounds are designed to inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis (TB).
Methods of Application
The compounds are synthesized and then tested for their inhibitory activity against Mycobacterium tuberculosis strains. The efficacy is measured using the minimum inhibitory concentration (MIC) that can prevent the growth of the bacterium.
Results Summary
In studies involving similar compounds, some derivatives have shown significant activity against Mycobacterium tuberculosis with inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM. The most active compounds were more effective, with IC90 values ranging from 3.73 to 4.00 μM, indicating a strong potential for therapeutic use .
Anti-Tubercular Activity
Scientific Field
Infectious Diseases and Medicinal Chemistry
Application Summary
Derivatives of “N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide” have been designed and synthesized for their potential use as anti-tubercular agents, targeting Mycobacterium tuberculosis .
Methods of Application
The compounds are evaluated for their anti-tubercular activity against Mycobacterium tuberculosis strains, with IC50 and IC90 values being determined to assess efficacy .
Results Summary
Among the tested compounds, some exhibited significant activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM and IC90 values from 3.73 to 4.00 μM .
Nonlinear Optical Properties
Scientific Field
Material Science and Physical Chemistry
Application Summary
The nonlinear optical (NLO) properties of derivatives are investigated due to their potential applications in photonics and optoelectronics .
Methods of Application
Density Functional Theory (DFT) calculations are performed to predict the NLO properties, including hyperpolarizability and the HOMO-LUMO energy gap .
Results Summary
The electronic and NLO properties are analyzed through DFT calculations, indicating that various substituents can significantly affect the NLO behavior of these compounds .
DNA Interaction Studies
Application Summary
Studies are conducted to understand the interaction between these derivatives and DNA, which could have implications for designing new therapeutic agents .
Methods of Application
Thermal denaturation studies of DNA are performed using a temperature-control programmer spectrometer, where the temperature is set to elevate by 5 °C per minute .
Results Summary
The interaction with DNA is assessed through changes in the thermal denaturation profile, providing insights into the binding affinity and mode of action .
Eigenschaften
IUPAC Name |
N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c20-16(12-5-2-1-3-6-12)19-11-13-15(18-9-8-17-13)14-7-4-10-21-14/h1-10H,11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKJMSFAVAEZAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=NC=CN=C2C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-(chloromethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate](/img/structure/B2728875.png)
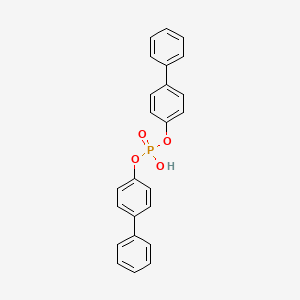
![3-Cyclopropyl-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2728878.png)
![4-((4-chlorophenyl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)butanamide](/img/structure/B2728880.png)
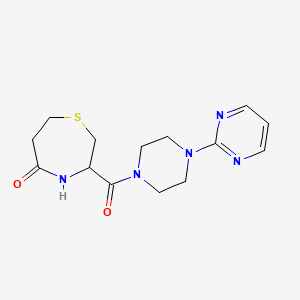
![5-[2-(4-Chlorophenyl)-2-oxoethyl]-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2728887.png)
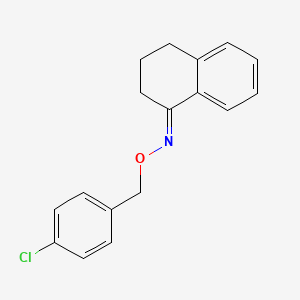
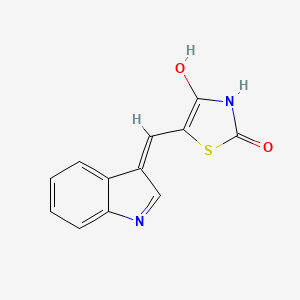
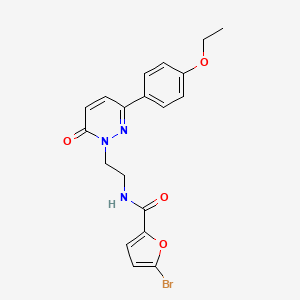
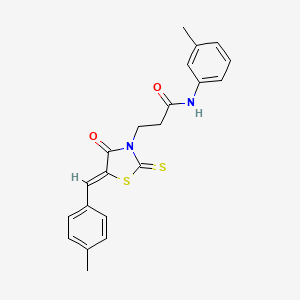

![9-(3,5-dimethylphenyl)-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2728894.png)
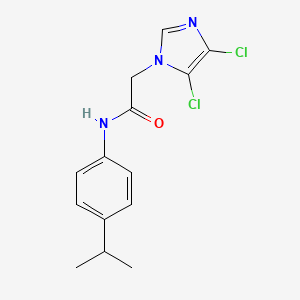
![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2728898.png)